Azido-PEG2-sulfonic acid
Overview
Description
Azido-PEG2-sulfonic acid is a polyethylene glycol derivative containing an azide group and a sulfonic acid group. The azide group enables Click Chemistry, a powerful and versatile method for covalently linking molecular components. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .
Mechanism of Action
Target of Action
Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The primary targets of this compound are molecules containing alkyne groups . The azide group in the compound can react with these alkyne groups through a process known as Click Chemistry .
Mode of Action
The azide group in this compound enables it to undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction results in the formation of a stable triazole linkage .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by this compound would depend on the specific target proteins involved.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with alkyne-containing molecules . This can be utilized in various applications, such as the synthesis of PROTACs , polypeptide synthesis, graft polymer compounds, and PEG-modified functional coatings for new materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG2-sulfonic acid typically involves the following steps:
Polyethylene Glycol Activation: The starting material, polyethylene glycol, is activated by introducing a leaving group, such as a tosyl or mesyl group.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Click Chemistry: The azide group in this compound readily undergoes Click Chemistry reactions with alkynes, forming stable triazole linkages.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reagents such as alkyl halides or amines can be used in the presence of a base to achieve substitution reactions.
Major Products:
Triazole Derivatives: Formed through Click Chemistry reactions.
Substituted Sulfonic Acids: Formed through substitution reactions
Scientific Research Applications
Azido-PEG2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of functional coatings and materials with specific properties .
Comparison with Similar Compounds
Azido-PEG2-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG3-sulfonic acid: Similar to Azido-PEG2-sulfonic acid but with a longer polyethylene glycol spacer, providing different solubility and reactivity properties.
Uniqueness: this compound is unique due to its combination of an azide group and a sulfonic acid group, which allows it to participate in both Click Chemistry and substitution reactions. This dual functionality makes it a versatile reagent in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOYHHTRHXIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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